Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate
CAS No.: 181284-95-7
Cat. No.: VC20921527
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181284-95-7 |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | methyl 6-amino-3H-benzimidazole-5-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-14-9(13)5-2-7-8(3-6(5)10)12-4-11-7/h2-4H,10H2,1H3,(H,11,12) |
| Standard InChI Key | TVAVIQSUECXLPE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1N)N=CN2 |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1N)N=CN2 |
Introduction
Synthesis
The synthesis of methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step reactions starting from substituted o-phenylenediamines. General steps include:
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Cyclization of o-phenylenediamine derivatives with formic acid or similar agents to form the benzimidazole core.
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Functionalization at specific positions to introduce the amino group at position 5 and the methyl ester at position 6.
Reaction conditions often include catalysts such as palladium complexes or bases like cesium carbonate under inert atmospheres to ensure high yields and purity.
Biological Activity
Benzimidazole derivatives, including methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate, have been studied for their pharmacological properties:
Anticancer Potential
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Benzimidazoles are known to inhibit kinases involved in cancer cell proliferation. They can induce cell cycle arrest, particularly at the G1 phase, and promote apoptosis in cancer cells .
Antimicrobial Activity
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Compounds with benzimidazole cores exhibit antibacterial and antifungal activity by targeting microbial enzymes or DNA synthesis pathways .
Antiviral Applications
Applications in Medicinal Chemistry
Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate serves as a scaffold for designing drugs targeting:
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Cancer Therapy: By modifying substituents on the benzimidazole ring, researchers can optimize interactions with kinases or DNA.
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Antimicrobial Agents: Structural modifications enhance selectivity for bacterial or fungal targets.
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Anti-inflammatory Drugs: Benzimidazoles have been explored for their role in modulating inflammatory pathways.
Cytotoxicity Studies
Studies on related benzimidazole derivatives have demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). IC50 values often range between 5–10 µM, comparable to standard drugs like sorafenib .
Limitations and Challenges
While promising, methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate faces challenges:
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Limited water solubility may affect its bioavailability.
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Potential toxicity requires careful evaluation in preclinical studies.
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Synthesis routes must be optimized for scalability in industrial applications.
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